molecular formula C9H11F3N2 B13968082 5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine

5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13968082
M. Wt: 204.19 g/mol
InChI Key: CEARPYCQWAQHMH-UHFFFAOYSA-N
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Description

5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group significantly influences the compound’s electronic properties, solubility, and lipophilicity, making it a subject of interest in fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with isopropylamine in the presence of a Pd(dba)2/BINAP catalytic system . This reaction proceeds under mild conditions and provides good to high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine may involve large-scale batch or continuous flow processes. The use of microwave reactors and sealed ampoules can enhance reaction rates and yields, although these methods may require careful optimization to avoid overreaction and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted amines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions. This results in the modulation of specific biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the isopropyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific binding affinities and reactivities .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

5-propan-2-yl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C9H11F3N2/c1-5(2)6-3-7(9(10,11)12)8(13)14-4-6/h3-5H,1-2H3,(H2,13,14)

InChI Key

CEARPYCQWAQHMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)N)C(F)(F)F

Origin of Product

United States

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